5-BENZYL-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXAMIDE
Overview
Description
5-BENZYL-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a brominated phenoxy group, and an acetamido linkage.
Preparation Methods
The synthesis of 5-BENZYL-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Formation of the Thiophene Ring: This can be achieved through a series of cyclization reactions.
Introduction of the Brominated Phenoxy Group: This step involves the bromination of a phenol derivative followed by its attachment to the thiophene ring via an ether linkage.
Acetamido Linkage Formation: The acetamido group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride.
Final Assembly: The benzyl group is attached in the final step, completing the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-BENZYL-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-BENZYL-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: Its unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-BENZYL-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 5-BENZYL-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXAMIDE include:
5-BENZYL-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXAMIDE: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
5-BENZYL-2-[2-(4-FLUORO-3-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXAMIDE: The presence of a fluorine atom can significantly impact the compound’s properties, including its stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-13-10-16(8-9-17(13)23)28-12-19(26)25-22-20(21(24)27)14(2)18(29-22)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H2,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESRKUSNHRBYPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)CC3=CC=CC=C3)C)C(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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